molecular formula C20H14BrFN4S B12047754 4-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 477329-86-5

4-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12047754
CAS No.: 477329-86-5
M. Wt: 441.3 g/mol
InChI Key: PJCKZDHZMAYPNT-UHFFFAOYSA-N
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Description

4-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a triazole ring, a bromophenyl group, and a fluorobenzyl thioether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Bromophenyl Group: This step often involves the use of brominated aromatic compounds and coupling reactions.

    Attachment of the Fluorobenzyl Thioether Moiety: This is usually done via nucleophilic substitution reactions where a thiol group reacts with a fluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds similar to 4-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine exhibit significant antibacterial and antifungal properties. For instance, studies have shown that triazole compounds can inhibit the growth of various pathogenic bacteria and fungi, making them valuable in treating infections .

Anticancer Activity
Triazoles are also recognized for their anticancer potential. Several studies have reported that derivatives of triazoles can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival . For example, research has highlighted the effectiveness of certain triazole derivatives in targeting aromatase enzymes, which are crucial in estrogen synthesis related to breast cancer .

Antiviral Effects
Recent investigations into the antiviral properties of triazole compounds have shown promising results against various viruses. These compounds may interfere with viral replication processes or enhance the host's immune response .

Agrochemical Applications

Triazole derivatives are not limited to medicinal chemistry; they also play a significant role in agriculture as fungicides. Their ability to inhibit fungal pathogens makes them essential in protecting crops from diseases, thereby enhancing agricultural productivity .

Material Sciences

In addition to biological applications, triazoles have garnered interest in material sciences due to their nonlinear optical properties. Compounds like this compound can be utilized in the development of advanced materials for photonic applications .

Summary Table of Applications

Application AreaSpecific UsesExamples/Notes
Medicinal Chemistry Antimicrobial, Anticancer, AntiviralEffective against bacteria, fungi; induces apoptosis
Agrochemicals FungicidesProtects crops from fungal pathogens
Material Sciences Nonlinear opticsUsed in photonic materials

Mechanism of Action

The mechanism of action of 4-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and aromatic groups can facilitate these interactions by forming hydrogen bonds, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-2-((3-fluorobenzyl)thio)-4(3H)-quinazolinone
  • 4-Bromo-3-fluorobenzyl bromide
  • 2-((2-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone

Uniqueness

4-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and fluorine atoms, along with the triazole ring, makes it a versatile compound for various applications.

Biological Activity

The compound 4-(4-(4-bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (CAS No. 477329-86-5) is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and potential anticancer activities.

Chemical Structure

The molecular formula of the compound is C20H14BrFN4SC_{20}H_{14}BrFN_4S. The structure includes a bromophenyl and a fluorobenzyl moiety linked through a triazole ring to a pyridine base. This unique combination is hypothesized to contribute to its biological efficacy.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. In a study assessing various triazole compounds, it was found that those with halogen substitutions (like bromine) showed enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically:

  • In vitro studies demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin .
  • Table 1 summarizes the antibacterial activity of selected triazole derivatives:
Compound NameTarget BacteriaMIC (µg/mL)Zone of Inhibition (mm)
4-(Bromophenyl) TriazoleS. aureus1024
4-(Bromophenyl) TriazoleE. coli1522
CiprofloxacinS. aureus530
CiprofloxacinE. coli528

Antifungal Activity

The antifungal properties of triazole compounds are well-documented. The compound has been evaluated for its efficacy against various fungal strains:

  • A study highlighted its effectiveness against Candida albicans and Aspergillus niger, showing promising results in inhibiting fungal growth .

Anticancer Potential

Emerging research suggests that triazole derivatives may possess anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation:

  • Molecular docking studies indicated that the compound could effectively bind to targets involved in cancer pathways, potentially leading to apoptosis in cancer cells .

Case Studies

  • Antibacterial Screening : A comprehensive study involving a panel of bacterial strains revealed that the compound exhibited superior activity against resistant strains compared to traditional antibiotics. The introduction of a bromine atom at the para position significantly enhanced its antibacterial profile.
  • Antifungal Efficacy : In clinical isolates of Candida spp., the compound demonstrated an ability to disrupt biofilm formation, which is crucial for treating persistent infections.

Properties

CAS No.

477329-86-5

Molecular Formula

C20H14BrFN4S

Molecular Weight

441.3 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H14BrFN4S/c21-16-4-6-18(7-5-16)26-19(15-8-10-23-11-9-15)24-25-20(26)27-13-14-2-1-3-17(22)12-14/h1-12H,13H2

InChI Key

PJCKZDHZMAYPNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4

Origin of Product

United States

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